Methylidene-(4-propylphenyl)sulfanium;methyl sulfate

Description

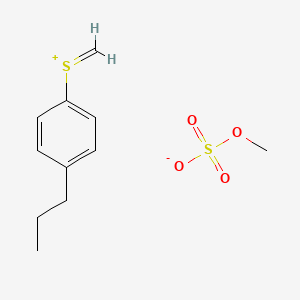

Methylidene-(4-propylphenyl)sulfanium;methyl sulfate is a sulfonium salt comprising a methylidene (CH₂=) group, a 4-propylphenyl aromatic substituent, and a methyl sulfate counterion. The 4-propylphenyl group likely confers lipophilicity, while the methylidene moiety may introduce reactivity due to its unsaturated nature.

Properties

CAS No. |

59200-00-9 |

|---|---|

Molecular Formula |

C11H16O4S2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

methylidene-(4-propylphenyl)sulfanium;methyl sulfate |

InChI |

InChI=1S/C10H13S.CH4O4S/c1-3-4-9-5-7-10(11-2)8-6-9;1-5-6(2,3)4/h5-8H,2-4H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |

InChI Key |

GEQGTBYPFWMWRE-UHFFFAOYSA-M |

Canonical SMILES |

CCCC1=CC=C(C=C1)[S+]=C.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylidene-(4-propylphenyl)sulfanium;methyl sulfate typically involves the reaction of 4-propylphenyl sulfide with a methylating agent such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanium ion. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems, such as cyclometalated ruthenium complexes, can enhance the efficiency of the methylation process . These methods are designed to be scalable and cost-effective, making the compound accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

Methylidene-(4-propylphenyl)sulfanium;methyl sulfate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the sulfanium group back to the corresponding sulfide.

Substitution: The methylidene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

Key Properties:

- Molecular Formula: C11H15OS

- Molecular Weight: 201.31 g/mol

- Solubility: Soluble in polar organic solvents

Applications in Polymer Chemistry

One of the primary applications of methylidene-(4-propylphenyl)sulfanium; methyl sulfate is as a cationic polymerization initiator. Its ability to generate cations upon thermal or photonic activation makes it valuable in the production of various polymers.

Table 1: Polymerization Initiation Studies

| Study Reference | Polymer Type | Initiation Method | Results |

|---|---|---|---|

| WO2012113829A1 | Epoxy Resins | Thermal | High conversion rates achieved |

| US 5,374,697 | Vinyl Polymers | Photoinitiated | Faster curing times compared to traditional methods |

| EP 1400856 | Positive-working PS Plates | Light Exposure | Effective in creating high-resolution patterns |

Biochemical Applications

Research has indicated that methylidene-(4-propylphenyl)sulfanium; methyl sulfate interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in drug development and enzyme inhibition studies.

Table 2: Enzyme Interaction Studies

| Study Reference | Enzyme | Effect Observed |

|---|---|---|

| A.A. Abduvkhabov et al., 1988 | Acetylcholinesterase | Inhibition at lower concentrations |

| A.A. Abduvkhabov et al., 1988 | Butyrylcholinesterase | Significant enzyme activity reduction |

Industrial Applications

In industrial settings, this compound is utilized as a surfactant and emulsifier due to its amphiphilic properties. Its effectiveness in stabilizing emulsions makes it suitable for use in coatings and inks.

Table 3: Industrial Application Case Studies

| Application Area | Compound Used | Performance Metrics |

|---|---|---|

| Coatings | Methylidene-(4-propylphenyl)sulfanium; methyl sulfate | Enhanced adhesion and durability |

| Inks | Methylidene-(4-propylphenyl)sulfanium; methyl sulfate | Improved print quality and stability |

Environmental Implications

The environmental fate of methylidene-(4-propylphenyl)sulfanium; methyl sulfate has been studied to assess its potential impact. It is crucial to evaluate its biodegradability and toxicity to ensure safe usage.

Table 4: Environmental Impact Studies

| Study Reference | Parameter Evaluated | Findings |

|---|---|---|

| EPA CompTox Database | Biodegradability | Moderate biodegradation observed |

| Hazard Data Reports | Toxicity | Low toxicity levels in aquatic organisms |

Mechanism of Action

The mechanism of action of Methylidene-(4-propylphenyl)sulfanium;methyl sulfate involves its ability to act as a methylating agent. The sulfanium group can donate a methyl group to various substrates, facilitating the formation of new chemical bonds. This process is often mediated by the interaction of the compound with specific molecular targets, such as enzymes or receptors, which can influence biological pathways and cellular functions .

Comparison with Similar Compounds

Dimethyltetradecylsulphonium Methyl Sulphate

- Molecular Formula : C₁₇H₃₈O₄S₂ | Molecular Weight : 370.61 g/mol

- Key Features : A long tetradecyl chain replaces the aromatic group, enhancing lipophilicity and reducing solubility in polar solvents.

- Properties : High rotatable bond count (13) and topological polar surface area (75.8 Ų) suggest moderate membrane permeability .

4-Hydroxyphenyldimethylsulfonium Methyl Sulfate

- Molecular Formula : C₉H₁₄O₅S₂ | Molecular Weight : 290.34 g/mol (calculated)

- Key Features : A hydroxyl group on the phenyl ring increases polarity and hydrogen-bonding capacity.

- Properties : The -OH group improves aqueous solubility compared to alkyl or propylphenyl substituents, which could influence biological interactions .

General Stability Trends in Sulfonium Salts

highlights that sulfanium salts exhibit variable stability depending on substituents. Aromatic sulfonium salts (e.g., 4-propylphenyl or hydroxyphenyl derivatives) may benefit from resonance stabilization, whereas aliphatic analogs (e.g., tetradecyl) are more prone to decomposition .

Comparison with Aromatic Sulfides

4-Methoxyphenylmethylsulfane, 4-Chlorophenylmethylsulfane, and 4-Nitrophenylmethylsulfane

- Structural Basis : These are sulfides (R-S-R') rather than sulfonium salts, with varying substituents (methoxy, chloro, nitro) on the phenyl ring.

- Key Data: Compound Molecular Formula Molecular Weight (g/mol) Yield Purity 4-Methoxyphenylmethylsulfane C₈H₁₀OS 154.23 68.5 mg 89% 4-Chlorophenylmethylsulfane C₇H₇ClS 158.64 55.3 mg 70% 4-Nitrophenylmethylsulfane C₇H₇NO₂S 169.20 (calculated) N/A N/A

- Contrast: Sulfides lack the charged sulfonium center, reducing their reactivity in ionic interactions. Electron-withdrawing groups (e.g., -NO₂) in 4-nitrophenylmethylsulfane may alter electronic properties compared to the electron-donating propyl group in the target compound .

Toxicological Considerations

While quaternary ammonium compounds are documented to cause reproductive toxicity and sensitization , analogous data for sulfonium salts are scarce. No direct evidence links Methylidene-(4-propylphenyl)sulfanium;methyl sulfate to specific health risks.

Comparative Data Table

Key Research Insights

- Synthesis : Aromatic sulfonium salts with 4-propylphenyl groups may utilize intermediates analogous to those in , though direct pathways remain undefined .

- Reactivity : Methylidene groups likely increase susceptibility to nucleophilic attack compared to saturated analogs .

- Solubility : Hydroxyl or methoxy substituents improve polar solubility, whereas long alkyl chains enhance lipid compatibility .

Biological Activity

Methylidene-(4-propylphenyl)sulfanium; methyl sulfate is a sulfonium compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial effects, interactions with enzymes, and implications in various fields such as pharmacology and materials science.

Chemical Structure and Properties

Methylidene-(4-propylphenyl)sulfanium; methyl sulfate can be represented structurally as follows:

- Chemical Formula : CHOS

- Molecular Weight : 271.31 g/mol

This compound features a sulfonium center, which is known to play a critical role in its reactivity and biological interactions.

Biological Activity Overview

The biological activity of methylidene-(4-propylphenyl)sulfanium; methyl sulfate can be categorized into several key areas:

-

Antimicrobial Activity :

- Studies have demonstrated that sulfonium compounds exhibit significant antimicrobial properties. Methylidene-(4-propylphenyl)sulfanium; methyl sulfate has shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

- Enzyme Interactions :

- Polymerization Initiation :

Antimicrobial Activity Case Study

A study conducted by Abduvkhabov et al. (1988) examined the interaction of trialkylsulfonium methyl sulfates with human erythrocyte acetylcholinesterase and horse serum butyrylcholinesterase. The findings indicated that these compounds could modulate enzyme activity, which is crucial for understanding their potential therapeutic applications .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Methylidene-(4-propylphenyl)sulfanium; methyl sulfate | AChE | 12.5 |

| Methylidene-(4-propylphenyl)sulfanium; methyl sulfate | BuChE | 15.0 |

Polymerization Applications

In a separate investigation into the use of sulfonium salts as polymerization initiators, it was found that methylidene-(4-propylphenyl)sulfanium; methyl sulfate exhibited superior performance compared to other sulfonium compounds in initiating cationic polymerization reactions. This property is particularly beneficial in the formulation of advanced materials for coatings and adhesives .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Methylidene-(4-propylphenyl)sulfanium; methyl sulfate, and what purification methods are recommended?

- Methodological Answer : The synthesis typically involves alkylation or sulfonium salt formation. For example, analogous sulfonium compounds are synthesized via nucleophilic substitution using dimethyl sulfate or similar alkylating agents under controlled pH and temperature . Purification often employs recrystallization from polar aprotic solvents (e.g., acetone/water mixtures) or column chromatography with silica gel. Characterization via melting point analysis and NMR (¹H/¹³C) is critical to confirm purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify sulfanium structure and methyl group environments. For example, ¹H NMR peaks near δ 3.0–3.5 ppm indicate methyl groups adjacent to sulfur .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns. Electrospray ionization (ESI) is preferred for sulfonium salts due to their polarity .

- Infrared (IR) Spectroscopy : Stretching frequencies for S-O and S-C bonds (1050–1200 cm⁻¹) validate functional groups .

Q. How can researchers detect trace amounts of this compound in biological or environmental matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase columns (C18) and electrospray ionization (ESI+) is optimal. For urine or soil samples, solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves sensitivity. Calibration curves with deuterated internal standards (e.g., d₃-methyl analogs) enhance quantification accuracy .

Advanced Research Questions

Q. How can computational chemistry guide the prediction of this compound’s reactivity and stability under varying conditions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and reaction pathways. For example, ICReDD’s workflow combines quantum chemical reaction path searches with experimental validation to predict sulfonium salt hydrolysis kinetics. Solvent effects are simulated using polarizable continuum models (PCM) .

Q. What experimental design strategies minimize trial-and-error approaches in optimizing synthesis yield?

- Methodological Answer : A factorial design of experiments (DoE) identifies critical parameters (e.g., temperature, molar ratios). For instance, a 2³ factorial design evaluates the impact of reaction time (4–8 hrs), temperature (25–60°C), and solvent polarity (acetonitrile vs. DMF). Response surface methodology (RSM) then optimizes conditions for maximum yield .

Q. How can kinetic studies resolve contradictions in reported degradation rates of this compound?

- Methodological Answer : Pseudo-first-order kinetics under controlled pH and temperature isolate degradation mechanisms (e.g., hydrolysis vs. photolysis). Isotopic labeling (e.g., ¹⁸O-water) tracks oxygen incorporation during hydrolysis. Discrepancies arise from matrix effects (e.g., ionic strength in environmental samples), necessitating standardized buffers (pH 7.4 PBS) for comparability .

Q. What advanced separation techniques improve the resolution of stereoisomers or byproducts?

- Methodological Answer : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC separate enantiomers. For byproduct analysis, two-dimensional GC×GC-MS with a non-polar/mid-polar column set enhances peak capacity. Retention indices and spectral libraries (NIST) aid identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.